8-Hydroxyhexadecanoic acid

Description

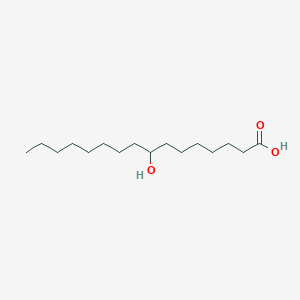

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEKMXBMYZGGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311760 | |

| Record name | 8-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83921-07-7 | |

| Record name | 8-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83921-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083921077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYHEXADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4D5BEH6FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of 8 Hydroxyhexadecanoic Acid

Endogenous Production in Biological Systems

In Planta Biosynthesis of Hydroxylated Fatty Acids

Role as a Monomer in Plant Cutin and Suberin Formation

8-Hydroxyhexadecanoic acid is a hydroxylated fatty acid that has been identified in plants. nih.gov It, along with other hydroxy fatty acids, serves as a monomer for the biosynthesis of the plant biopolymers cutin and suberin. cdnsciencepub.comnih.govfrontiersin.org These polymers are crucial components of the plant cuticle, a protective layer covering the aerial surfaces of most terrestrial plants. gsartor.org

Cutin is a polyester (B1180765) primarily composed of C16 and C18 fatty acids that are cross-linked to form a three-dimensional network. cdnsciencepub.comgsartor.orgmpg.de The specific composition of cutin, including the presence and position of hydroxyl groups on the fatty acid monomers, varies between plant species and even different organs of the same plant. gsartor.orgutupub.fi While 16-hydroxyhexadecanoic acid (juniperic acid) and dihydroxyhexadecanoic acids are major components of many plant cutins, this compound has also been noted as a constituent. cdnsciencepub.comwikipedia.org For instance, cucumber (Cucumis sativus) cutin is reported to contain 8,16-dihydroxyhexadecanoic acid as a major monomer. utupub.fi The biosynthesis of these monomers involves hydroxylation reactions catalyzed by cytochrome P450-dependent enzymes. cdnsciencepub.comresearchgate.net Specifically, ω-hydroxylation at the terminal methyl group and in-chain hydroxylation at various positions along the fatty acid chain are key steps. researchgate.net The resulting hydroxyacyl groups are then transferred from Coenzyme A (CoA) to the growing polymer chain by transacylase enzymes. nih.gov

Suberin is a more complex biopolymer found in underground tissues, seed coats, and wound-healing tissues. frontiersin.orgmpg.depnas.org It consists of both aliphatic and aromatic domains. The aliphatic domain is a polyester similar to cutin, composed of long-chain ω-hydroxyacids and α,ω-diacids. frontiersin.orgmpg.depnas.org this compound can be a component of this aliphatic domain. The formation of suberin involves the esterification of these fatty acid derivatives, often linked to glycerol (B35011) and phenolic compounds. frontiersin.orgpnas.org The enzyme ω-hydroxyacid hydroxycinnamoyltransferase, for example, has shown a preference for 16-hydroxypalmitic acid, highlighting the role of hydroxylated fatty acids in the synthesis of suberin's aromatic domain. pnas.org

Precursors and Metabolic Intermediates in Plant Cell-Free Systems

The biosynthesis of hydroxylated fatty acids like this compound in plants begins with common fatty acid precursors. Palmitic acid (a C16 saturated fatty acid) is a primary precursor for C16 cutin and suberin monomers. nih.govwikipedia.org Cell-free extracts from plant tissues, such as the epidermis of Vicia faba leaves, have been instrumental in elucidating the enzymatic steps involved. scispace.com

These systems have demonstrated the conversion of ω-hydroxy fatty acids to their corresponding dicarboxylic acids, a process that involves dehydrogenase enzymes. scispace.com For example, 16-hydroxyhexadecanoic acid can be oxidized to hexadecanedioic acid. scispace.com This oxidation occurs via an aldehyde intermediate, 16-oxohexadecanoic acid. scispace.com The enzymes responsible, ω-hydroxyacid dehydrogenase and ω-oxoacid dehydrogenase, have been identified in these cell-free systems. scispace.com While this research focused on ω-hydroxylated fatty acids, it provides a model for understanding the metabolism of other positional isomers like this compound. The presence of in-chain hydroxylases, often cytochrome P450 enzymes, is responsible for introducing hydroxyl groups at positions other than the ω-carbon. researchgate.net

The following table summarizes the key enzymes and their roles in the biosynthesis of hydroxylated fatty acids in plants:

| Enzyme Family | Function | Precursor(s) | Product(s) |

| Cytochrome P450 (CYP) | ω-hydroxylation and in-chain hydroxylation of fatty acids. cdnsciencepub.comresearchgate.netoup.comnih.gov | Palmitic acid, Oleic acid. oup.com | 16-Hydroxyhexadecanoic acid, this compound, Dihydroxyhexadecanoic acids. cdnsciencepub.comutupub.fi |

| ω-Hydroxyacid Dehydrogenase | Oxidation of ω-hydroxy fatty acids to ω-oxo fatty acids. scispace.com | 16-Hydroxyhexadecanoic acid. scispace.com | 16-Oxohexadecanoic acid. scispace.com |

| ω-Oxoacid Dehydrogenase | Oxidation of ω-oxo fatty acids to dicarboxylic acids. scispace.com | 16-Oxohexadecanoic acid. scispace.com | Hexadecanedioic acid. scispace.com |

| Acyl-CoA:Cutin Transacylase | Transfer of hydroxyacyl groups from CoA to the growing cutin polymer. nih.gov | Hydroxyacyl-CoA. nih.gov | Elongated cutin polymer. nih.gov |

| ω-Hydroxyacid Hydroxycinnamoyltransferase | Transfer of hydroxycinnamoyl groups to ω-hydroxy fatty acids. pnas.org | Feruloyl-CoA, 16-Hydroxypalmitic acid. pnas.org | Feruloylated ω-hydroxyacids. pnas.org |

Microbial Biosynthesis of ω-Hydroxy Fatty Acids

While specific research on the microbial biosynthesis of this compound is limited, extensive work has been done on the production of ω-hydroxy fatty acids in engineered microorganisms, particularly yeast. frontiersin.orgacs.orgnih.govnih.gov This research provides a strong foundation for the potential production of various positional isomers of hydroxy fatty acids.

Engineered Yeast Strains for De Novo Production

The yeast Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered for the de novo production of ω-hydroxy fatty acids from simple carbon sources like glucose. frontiersin.orgacs.orgnih.govnih.gov The general strategy involves several key metabolic engineering steps:

Increasing Free Fatty Acid (FFA) Pool: This is often achieved by disrupting genes involved in fatty acid degradation (e.g., POX1) and fatty acyl-CoA synthesis (e.g., FAA1, FAA4), which prevents the produced FFAs from being consumed by the cell. acs.orgresearchgate.net

Introducing a Hydroxylation Pathway: A crucial step is the introduction of a cytochrome P450 monooxygenase (CYP) and its corresponding cytochrome P450 reductase (CPR). acs.orgnih.gov These enzymes catalyze the hydroxylation of fatty acids. For example, CYP52M1 from Starmerella bombicola has been used to produce C16 and C18 ω-hydroxy fatty acids. acs.org

Optimizing Enzyme Expression and Activity: The efficiency of the hydroxylation step can be improved by using strong promoters, creating fusion proteins of the CYP and CPR to enhance electron transfer, and ensuring sufficient cofactor availability, such as heme. acs.orgnih.govnih.gov

For instance, a study using Yarrowia lipolytica engineered with a synthetic FadR promoter to control the expression of a cytochrome P450 enzyme demonstrated the de novo production of 160 mg/L of ω-hydroxy palmitic acid. frontiersin.org In another study, engineered Saccharomyces cerevisiae expressing CYP52M1 and an Arabidopsis thaliana CPR achieved a titer of 347 mg/L of ω-hydroxy fatty acids in fed-batch fermentation. acs.org

The following table details some of the key genes and enzymes used in engineering yeast for ω-hydroxy fatty acid production:

| Gene/Enzyme | Organism of Origin | Function in Engineered Yeast |

| FAA1, FAA4 | Saccharomyces cerevisiae | Disrupted to increase the accumulation of free fatty acids. acs.orgresearchgate.netfrontiersin.org |

| POX1 | Saccharomyces cerevisiae | Disrupted to block the β-oxidation pathway of fatty acids. acs.orgresearchgate.netfrontiersin.org |

| CYP52M1 | Starmerella bombicola | Cytochrome P450 monooxygenase that hydroxylates fatty acids. acs.orgresearchgate.net |

| AtCPR1 | Arabidopsis thaliana | Cytochrome P450 reductase that partners with CYP52M1. acs.org |

| alk5 | Yarrowia lipolytica | Endogenous cytochrome P450 screened for ω-hydroxylation activity. frontiersin.org |

Factors Influencing Accumulation in Yeast Fermentations

Several factors significantly influence the accumulation of hydroxy fatty acids in yeast fermentations. These factors can be broadly categorized as genetic modifications and fermentation conditions.

Genetic Factors:

Host Strain Selection: The choice of yeast strain is critical. Oleaginous yeasts like Yarrowia lipolytica are naturally proficient at producing and storing lipids, making them excellent hosts for producing fatty acid-derived chemicals. frontiersin.orggoogle.com

Promoter Strength and Regulation: The level and timing of gene expression are crucial. Using strong, inducible, or synthetic promoters can optimize the production phase without overly burdening the cell during the growth phase. frontiersin.org

Cofactor Availability: Cytochrome P450 enzymes require heme as a cofactor. Ensuring adequate heme biosynthesis can be a limiting factor for hydroxylation activity. nih.govnih.gov

Fermentation Conditions:

Carbon Source: The type and concentration of the carbon source can impact both cell growth and product formation. While glucose is a common substrate for de novo production, some studies have shown that ethanol (B145695) can enhance the hydroxylation of fatty acids. nih.govnih.gov

Nitrogen Limitation: In some fermentation strategies, nitrogen limitation is used to shift the metabolism from cell growth towards the accumulation of lipids and their derivatives. frontiersin.org

pH and Temperature: Like all enzymatic processes, the activity of the biosynthetic pathway is sensitive to pH and temperature. The optimal pH for yeast growth is typically in the acidic range of 5-6. justlonghealth.com The optimal temperature for yeast growth is generally between 26-28°C, while fermentation can be carried out at slightly higher temperatures. justlonghealth.com

Oxygen Availability: Oxygen is required for the activity of cytochrome P450 monooxygenases. Therefore, adequate aeration is necessary during the production phase.

Product Toxicity: High concentrations of certain fatty acids or their derivatives can be toxic to yeast cells, limiting the achievable titer. nih.govnih.gov However, some studies have found that medium-chain ω-hydroxy fatty acids exhibit low toxicity to yeast. nih.govnih.gov

The following table summarizes key factors influencing hydroxy fatty acid accumulation in yeast:

| Factor | Influence |

| Yeast Strain | Oleaginous yeasts can have higher precursor availability. frontiersin.orggoogle.com |

| Gene Expression Control | Optimized promoters can decouple growth and production phases. frontiersin.org |

| Cofactor (Heme) Availability | Limiting for cytochrome P450 activity. nih.govnih.gov |

| Carbon Source | Affects both growth and hydroxylation efficiency. nih.govnih.gov |

| Nitrogen Level | Limitation can induce lipid accumulation. frontiersin.org |

| pH | Optimal pH is crucial for enzyme activity and cell viability. justlonghealth.com |

| Temperature | Affects enzyme kinetics and cell growth. justlonghealth.com |

| Oxygen | Essential for cytochrome P450-mediated hydroxylation. |

| Product Toxicity | Can limit final product concentration. nih.govnih.gov |

Mammalian Biotransformation Pathways

In mammals, the generation of hydroxy fatty acids from saturated fatty acids like palmitic acid is a known metabolic process, primarily carried out by specific enzyme systems. While the formation of this compound is not a major metabolic fate, its synthesis is theoretically rooted in established biotransformation pathways.

Cytochrome P450 Enzyme-Mediated Hydroxylation of Palmitic Acid

The cytochrome P450 (P450) superfamily of heme-containing monooxygenases is central to the oxidative metabolism of a vast array of endogenous and exogenous compounds, including fatty acids. montclair.edu In mammals, P450 enzymes located in the endoplasmic reticulum of liver and kidney cells are responsible for hydroxylating fatty acids. rsc.org Palmitic acid (hexadecanoic acid), the most common saturated fatty acid in animals, is a substrate for several of these enzymes. montclair.edutheadl.com

The reaction involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the fatty acid chain, producing a hydroxylated fatty acid and a molecule of water. montclair.edu This process is crucial for both the degradation of fatty acids and the production of signaling molecules. While this pathway is well-established, the primary products from palmitic acid are typically hydroxylated at or near the terminal (omega, ω) end of the molecule. physiology.org

Omega-Hydroxylation Processes in Animal Tissues

Omega (ω)-hydroxylation is a key fatty acid metabolic pathway in animals, representing an alternative to the more common beta-oxidation pathway. nih.gov This process is predominantly catalyzed by members of the cytochrome P450 family 4 (CYP4), specifically the CYP4A and CYP4F subfamilies, which are highly expressed in the liver and kidneys. rsc.orgirispublishers.com The defining feature of this pathway is the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. nih.gov For palmitic acid, a 16-carbon fatty acid, this would be the C-16 position.

These enzymes also exhibit activity toward the sub-terminal carbons, leading to the formation of (ω-1)-hydroxy and, to a lesser extent, (ω-2)-hydroxy fatty acids. physiology.orgnih.gov For palmitic acid, these correspond to 15-hydroxyhexadecanoic acid and 14-hydroxyhexadecanoic acid, respectively. The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are then metabolized via peroxisomal β-oxidation. rsc.org While the focus of these enzymes is the terminal end of the fatty acid, their capacity for sub-terminal hydroxylation is a key aspect of their catalytic function.

Enzymatic Mechanisms and Catalytic Specificity

The ability of an enzyme to select a specific substrate and catalyze a reaction at a precise location is fundamental to its biological role. For the formation of this compound, the activity and selectivity of hydroxylase enzymes are paramount.

Hydroxylation Reactions

Hydroxylation reactions catalyzed by P450 enzymes are powerful transformations that increase the water solubility of lipophilic molecules and can initiate catabolic pathways or create bioactive signaling molecules.

Mammalian P450 monooxygenases exhibit broad but distinct substrate specificities. The CYP4A subfamily, including the human enzyme CYP4A11, shows a preference for metabolizing medium-chain (C10-C16) fatty acids. irispublishers.comnih.gov Conversely, the CYP4F subfamily, such as human CYP4F2, preferentially acts on long-chain (C16-C26) fatty acids. researchgate.net Palmitic acid (C16:0), being at the intersection of these preferences, is a recognized substrate for enzymes in both subfamilies. theadl.comresearchgate.net For instance, both pig CYP4A24 and CYP4A25 have been shown to hydroxylate palmitic acid. theadl.com The catalytic efficiency, however, can vary significantly between different isoforms. Studies on rat CYP4A isoforms demonstrated that CYP4A1 has the highest activity for lauric acid hydroxylation, but it also metabolizes palmitic and arachidonic acid. physiology.org

A recently discovered self-sufficient bacterial CYP from Bacillus amyloliquefaciens, BAMF2522, demonstrates a rare and diverse regioselectivity, hydroxylating in-chain positions of palmitic acid to generate products from the ω-1 to the ω-7 position. mdpi.com This highlights the catalytic potential within the P450 superfamily for in-chain hydroxylation, even if it is not a prominent feature of known mammalian enzymes.

| CYP Subfamily | Human Enzyme Example | Preferred Fatty Acid Chain Length | Palmitic Acid (C16) as Substrate? | Reference |

|---|---|---|---|---|

| CYP4A | CYP4A11 | Medium (C10-C16) | Yes | nih.gov |

| CYP4B | CYP4B1 | Short (C7-C10) | Minor | d-nb.info |

| CYP4F | CYP4F2 | Long (C16-C26) | Yes | researchgate.net |

| CYP4V | CYP4V2 | Medium (e.g., myristic, lauric, palmitic) | Yes | irispublishers.com |

The position at which a hydroxylase enzyme modifies a fatty acid is known as its positional or regioselectivity. This is dictated by the three-dimensional structure of the enzyme's active site, which orients the substrate relative to the heme's reactive oxygen species. nih.gov For most mammalian fatty acid hydroxylases of the CYP4 family, the active site is shaped to favor the binding of the fatty acid's terminal methyl group, leading to high selectivity for the ω and ω-1 positions. nih.govkoreascience.kr The ratio of ω to (ω-1) hydroxylation often decreases as the fatty acid chain length increases beyond an optimal length for a given enzyme. nih.gov

While ω- and near-terminal hydroxylation are the hallmarks of mammalian CYP4A and CYP4F enzymes, in-chain hydroxylation is less common but mechanistically possible. nih.govresearchgate.net The production of this compound would require hydroxylation at the C-8 position, which is the ω-8 position (16 - 8 = 8). While direct evidence for significant production of this specific isomer by mammalian enzymes is scarce in the literature, certain bacterial P450s showcase remarkable in-chain selectivity. For example, engineering of the self-sufficient CYP from Bacillus amyloliquefaciens, BAMF2522, yielded a mutant that produced a mixture of ω-7, ω-8, and ω-9 hydroxy palmitic acids, accounting for 84% of the total product. mdpi.com This demonstrates that the P450 catalytic scaffold is capable of precisely targeting the middle of a fatty acid chain. Human CYP4Z1 has also been noted for its ability to catalyze the in-chain hydroxylation of shorter fatty acids like lauric acid and myristic acid. nih.gov This suggests that while not a primary metabolic route, the enzymatic machinery for producing mid-chain hydroxylated fatty acids like this compound exists within the broader capabilities of the P450 superfamily.

| Enzyme/System | Organism | Primary Hydroxylation Positions | Reference |

|---|---|---|---|

| Rat CYP4A1 | Rat (Mammal) | ω (major), ω-1 (minor) | physiology.org |

| Pig CYP4A24/CYP4A25 | Pig (Mammal) | ω and ω-1 | theadl.com |

| CYP102A1 (P450 BM-3) Wild-Type | Bacillus megaterium | ω-1, ω-2, ω-3 | d-nb.info |

| BAMF2522 (Engineered Mutant) | Bacillus amyloliquefaciens | ω-7, ω-8, ω-9 | mdpi.com |

Dehydrogenase Enzyme Systems

The conversion of ω-hydroxy fatty acids, a class to which this compound belongs, into dicarboxylic acids is a key metabolic pathway in both plants and animals. This process is typically a two-step oxidation reaction catalyzed by sequential dehydrogenase activities.

The initial step in the oxidation of an ω-hydroxy fatty acid is the conversion of the terminal hydroxyl group into an aldehyde. This reaction is catalyzed by an ω-hydroxyacid dehydrogenase. In plants, this enzymatic activity is crucial for the biosynthesis of cutin and suberin, which are protective biopolymers. oup.comnih.govscispace.com

Research on cell-free extracts from the epidermis of Vicia faba leaves demonstrated the presence of an ω-hydroxyacid dehydrogenase that converts 16-hydroxyhexadecanoic acid to its corresponding aldehyde, 16-oxohexadecanoic acid. nih.govscispace.com This enzyme exhibits a preference for nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor. nih.govscispace.com Studies on this plant-based system revealed that modification of the substrate, such as esterifying the carboxyl group or adding another hydroxyl group, significantly reduced the reaction rate, indicating substrate specificity. nih.govscispace.com In mammalian tissues, a similar activity has been identified, where an NAD+-dependent alcohol dehydrogenase catalyzes the conversion of an ω-hydroxy acid to an ω-oxo acid. nih.gov

Following the initial oxidation, the intermediate ω-oxo fatty acid is further oxidized to a dicarboxylic acid. This second step is catalyzed by an ω-oxoacid dehydrogenase, which is typically an aldehyde dehydrogenase. nih.gov

| Enzyme System Component | Function | Preferred Cofactor |

| ω-Hydroxyacid Dehydrogenase | Oxidizes ω-hydroxy fatty acid to ω-oxo fatty acid | NADP+ (in Vicia faba), NAD+ (in mammals) nih.govscispace.comnih.gov |

| ω-Oxoacid Dehydrogenase | Oxidizes ω-oxo fatty acid to dicarboxylic acid | NADP+ (in Vicia faba), NAD+ (in mammals) nih.govscispace.comnih.gov |

Decarboxylation Pathways Involving Hydroxy Fatty Acids

A distinct biotransformation pathway involves the decarboxylation of fatty acids, a reaction catalyzed by a unique family of cytochrome P450 enzymes. This process is particularly noted for its production of terminal alkenes (olefins).

The cytochrome P450 enzyme OleTJE, originally isolated from Jeotgalicoccus sp., is a fatty acid decarboxylase that converts long-chain fatty acids into terminal alkenes. researchgate.netgsartor.org This reaction is an oxidative decarboxylation, where a fatty acid of chain length Cn is converted to a C(n-1) alkene. researchgate.net The enzyme can act on a range of saturated fatty acids, typically from C12 to C20. nih.gov

While the primary products are alkenes, OleTJE can also produce minor amounts of α- and β-hydroxy fatty acids. gsartor.orgnih.gov However, studies have shown that the enzyme does not effectively catalyze the reverse reaction or act on pre-hydroxylated substrates; for instance, it was observed that no olefins were formed from β-hydroxy fatty acids. gsartor.org This indicates that the main pathway involves the direct decarboxylation of a saturated fatty acid, with hydroxylation being a minor side reaction, rather than the decarboxylation of a hydroxy fatty acid intermediate.

The catalytic mechanism of OleTJE is distinct from typical P450 monooxygenases. It utilizes a peroxide shunt pathway, where hydrogen peroxide (H₂O₂) acts as the sole oxygen and electron donor. nih.govsdu.edu.cn The reaction cycle begins with the formation of a highly reactive iron(IV)-oxo π-cation radical species known as Compound I. sdu.edu.cn

Compound I initiates the reaction by abstracting a hydrogen atom from the fatty acid substrate, typically from the β-carbon. sdu.edu.cn This creates a substrate radical and the ferryl-hydroxo Compound II intermediate. nih.gov At this point, the pathway bifurcates. The major pathway leads to decarboxylation, involving a C-C bond cleavage to release CO₂ and form the terminal alkene. sdu.edu.cn The minor pathway involves an "OH rebound" mechanism, where the hydroxyl group from Compound II is transferred to the substrate radical, resulting in a hydroxylated fatty acid. nih.gov The precise factors that steer the reaction toward decarboxylation over hydroxylation are a subject of intensive research. nih.govsdu.edu.cn

Cofactor Requirements and Enzyme Modulation

The activity and selectivity of these enzymatic pathways are tightly controlled by cofactor availability and specific structural features of the enzymes.

For the dehydrogenase enzyme systems , the primary cofactors are nicotinamide (B372718) nucleotides. Plant-based ω-hydroxyacid and ω-oxoacid dehydrogenases involved in cutin biosynthesis show a strong preference for NADP+. nih.govscispace.com In contrast, mammalian ω-oxidation enzymes primarily utilize NAD+ for the dehydrogenase steps, while the initial hydroxylation by cytochrome P450 requires NADPH. nih.gov

For the OleTJE decarboxylase , the catalytic cycle is driven by H₂O₂ via the peroxide shunt pathway. sdu.edu.cnnih.gov However, the enzyme's activity can also be supported by conventional redox partner systems, including various ferredoxins and ferredoxin reductases, which depend on NADPH. nih.govsdu.edu.cn

Enzyme activity is further modulated by key amino acid residues in the active site. In OleTJE, several residues are critical for its function and selectivity:

Arg245: This residue is crucial for binding the carboxylate group of the fatty acid substrate. Mutations to this site severely compromise catalytic activity. nih.govnih.govresearchgate.net

His85: This histidine residue is considered a key determinant for favoring decarboxylation over hydroxylation. nih.govnih.govdiamond.ac.uk It is proposed to act as a proton donor to the Compound II intermediate, facilitating the catalytic cycle for alkene formation. nih.govacs.org In related P450s that primarily function as hydroxylases, this position is typically occupied by a glutamine. nih.govnih.gov

Phe79: This residue interacts with His85 and influences substrate affinity, particularly for shorter-chain fatty acids (C10-C16). nih.gov

The binding of the substrate itself is a form of modulation, inducing a significant shift in the heme iron from a low-spin to a high-spin state, which is a prerequisite for catalytic activity. nih.gov

| Enzyme | Cofactor / Cosubstrate | Key Modulatory Residues |

| ω-Hydroxyacid Dehydrogenase | NADP+ or NAD+ nih.govnih.gov | Not extensively detailed in search results |

| ω-Oxoacid Dehydrogenase | NADP+ or NAD+ nih.govnih.gov | Not extensively detailed in search results |

| OleTJE Decarboxylase | H₂O₂ (primary), NADPH (with redox partners) nih.govnih.govsdu.edu.cn | Arg245, His85, Phe79 nih.govnih.govresearchgate.netdiamond.ac.uk |

Role of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADPH) and Molecular Oxygen (O2)

In the classical monooxygenase activity of most cytochrome P450 (CYP) enzymes, the hydroxylation of substrates like fatty acids is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen (O2). acs.orgnih.gov The catalytic cycle typically requires two electrons, which are transferred from NADPH via a reductase partner protein, and one molecule of O2 to activate the heme iron and facilitate the insertion of an oxygen atom into the substrate. acs.orgnih.gov

However, a distinct class of P450 enzymes, known as peroxygenases (e.g., CYP152 family), can utilize a "peroxide shunt" pathway. sci-hub.senih.gov This alternative mechanism bypasses the need for NADPH and O2 by using hydrogen peroxide (H2O2) as the oxidant. sci-hub.senih.gov In this pathway, H2O2 directly provides both the oxygen atom and the necessary reducing equivalents to form the reactive ferryl-oxo intermediate (Compound I), which is responsible for substrate hydroxylation. acs.orgnih.gov For instance, the bacterial P450 enzymes CYP152A1 from Bacillus subtilis and CYP152B1 from Sphingomonas paucimobilis are well-characterized peroxygenases that hydroxylate fatty acids using H2O2. nih.gov While these peroxygenases primarily use H2O2, some can also function as monooxygenases, albeit less efficiently, using NADPH and O2. acs.org

Flavin Mononucleotide (FMN) as a Photocatalyst in Biocatalysis

Recent advancements have explored light-driven biocatalysis, where flavin mononucleotide (FMN) can act as a photocatalyst to fuel enzymatic reactions. rsc.orgresearchgate.net In this system, visible light excites FMN, which can then abstract electrons from a sacrificial donor like ethylenediaminetetraacetic acid (EDTA). rsc.org The reduced FMN subsequently reacts with molecular oxygen to generate hydrogen peroxide (H2O2) in situ. rsc.orgresearchgate.net

This photochemically generated H2O2 can then be used by peroxygenase enzymes, such as those in the CYP152 family, to drive the hydroxylation of fatty acids. rsc.orgresearchgate.net This approach offers a sustainable alternative to directly adding H2O2, which can be unstable and cause enzyme inactivation at high concentrations. researchgate.netresearchgate.net The light-driven FMN system essentially couples photocatalysis with biocatalysis, providing a continuous supply of the necessary co-substrate (H2O2) for the peroxygenase. rsc.orgresearchgate.net This strategy has been successfully applied to drive the catalytic activity of P450 peroxygenases for the hydroxylation of various fatty acids. rsc.org

Inhibition and Activation of Relevant Enzymes

The activity of enzymes involved in fatty acid hydroxylation, such as cytochrome P450s, can be modulated by various inhibitors and activators.

Inhibition:

Mechanism-based inhibitors: Specific inhibitors for CYP4 enzymes, which are involved in fatty acid ω-hydroxylation, include fatty acid analogues with a triple bond between the ω and (ω-1) carbons, such as 11-dodecynoic acid. nih.gov These molecules can lead to the alkylation of the enzyme's heme group, causing irreversible inactivation. nih.gov

Thiol reagents: Enzymes containing crucial thiol groups in their active sites can be inhibited by reagents like N-ethylmaleimide and p-chloromercuribenzoate. scispace.com For example, the ω-hydroxyacid dehydrogenase involved in converting 16-hydroxyhexadecanoic acid to its corresponding dicarboxylic acid is inhibited by these reagents. scispace.com

Feedback Inhibition: The accumulation of reaction products or intermediates can sometimes lead to feedback inhibition. For instance, in the biosynthesis of triacylglycerols, the buildup of acyl-CoA can inhibit further fatty acid synthesis. nih.gov

Activation:

Substrate Binding: In many P450 enzymes, the binding of the fatty acid substrate in the active site induces a conformational change. This change can facilitate the transfer of electrons and the initiation of the catalytic cycle. nih.gov

Expression of Accessory Proteins: The efficiency of fatty acid synthesis, the precursor for hydroxylation, can be enhanced by overexpressing key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase (ACCase). nih.gov

Deletion of Competing Pathways: Knocking out genes involved in the degradation of fatty acids or hydroxy fatty acids, such as the acyl-CoA synthetase (FadD) in E. coli, can prevent the breakdown of the desired products and lead to their accumulation. nih.gov

Enzymatic Kinetics and Structural Determinants of Activity

The efficiency and specificity of fatty acid hydroxylation are governed by the enzyme's kinetic properties and its three-dimensional structure.

Enzymatic Kinetics: Kinetic studies of enzymes like CYP152 peroxygenases reveal crucial information about their mechanism. For instance, transient kinetics have been used to identify key intermediates in the reaction sequence. nih.gov The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of its maximum. For example, an ω-hydroxyacid dehydrogenase from Vicia faba showed an apparent Km of 1.25 x 10⁻⁴ M for 16-hydroxyhexadecanoic acid. scispace.com The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The production of hydroxy fatty acids can be optimized by studying the effects of pH, temperature, and oxygen supply. gsartor.orgresearchgate.net

Structural Determinants of Activity: The crystal structures of P450 peroxygenases provide insights into how they bind their substrates and catalyze hydroxylation.

Active Site Architecture: In CYP152A1, the fatty acid substrate binds with its carboxylate group interacting with an arginine residue (Arg245) in the active site. nih.govnih.gov This interaction positions the fatty acid chain for hydroxylation.

Key Residues: Specific amino acid residues within the active site play critical roles. In OleTJE (CYP152L1), residues like Phe79 and His85 are important for substrate binding and catalytic activity. nih.gov His85 is thought to be a potential proton donor during the reaction cycle. nih.gov Mutating these residues can significantly alter the enzyme's substrate affinity and product distribution. acs.orgnih.gov

Substrate Positioning: The way a substrate fits into the active site determines which carbon atom is hydroxylated. Computational studies have shown that substrate positioning dictates the accessibility of the reactive heme-oxo species to different parts of the fatty acid, thereby controlling the regio- and chemoselectivity of the reaction. acs.org For example, modifications to the substrate, such as esterifying the carboxyl group or adding another hydroxyl group, can significantly reduce the reaction rate. scispace.com

The table below summarizes key enzymes involved in pathways related to this compound.

| Enzyme Family/Name | Function | Key Characteristics |

| Cytochrome P450 Peroxygenases (e.g., CYP152A1) | Fatty Acid Hydroxylation | Utilize H₂O₂ via a peroxide shunt pathway. nih.gov Can produce α- and β-hydroxy fatty acids. nih.gov |

| Cytochrome P450 Monooxygenases (e.g., CYP102A1) | Fatty Acid Hydroxylation | NADPH and O₂ dependent. nih.gov Can be engineered for various hydroxylation reactions. |

| ω-Hydroxyacid Dehydrogenase | Oxidation of ω-hydroxy fatty acids | Converts hydroxy fatty acids to dicarboxylic acids. scispace.com NADP⁺ is the preferred cofactor. scispace.com |

| Fatty Acid Synthase (FAS) | Fatty Acid Biosynthesis | Multi-enzyme protein that synthesizes fatty acids like palmitic acid from acetyl-CoA and malonyl-CoA. smpdb.ca |

| Acyl-CoA Synthetase (FadD) | Fatty Acid Activation/Degradation | Activates fatty acids for β-oxidation. Knockout increases fatty acid availability for other pathways. nih.gov |

Occurrence and Distribution in Diverse Biological Matrices

Presence in Plant Species

The compound is a known constituent of various plant tissues, from the protective outer layers of leaves to the reproductive structures of spore-bearing plants.

8-Hydroxyhexadecanoic acid has been identified as a component of the spores of the Japanese climbing fern, Lygodium japonicum. tandfonline.comnih.gov Research has shown that both the (S)- and (R)-enantiomers of this compound exhibit inhibitory effects on the spore germination of this plant. tandfonline.comtandfonline.com This suggests a potential regulatory role for the compound in the life cycle of certain ferns.

While the primary hydroxy fatty acids in the cutin of Vicia faba (broad bean) flower petals are 10,16-dihydroxyhexadecanoic acid and 9,16-dihydroxyhexadecanoic acid, the study of its biosynthesis provides context for the hydroxylation of palmitic acid, the parent chain of this compound. nih.gov The enzymatic processes occurring in the epidermis that lead to the formation of these related hydroxy fatty acids are crucial for the synthesis of the protective cutin polymer. nih.gov

In the model plant organism Arabidopsis thaliana, various fatty acids have been cataloged, though the specific presence of this compound is less prominently documented than other related compounds like 16-hydroxyhexadecanoic acid. nih.gov The study of fatty acid profiles in Arabidopsis under different conditions reveals dynamic changes in saturated and unsaturated fatty acids, providing a complex background for understanding the metabolism of individual fatty acid species. researchgate.net

Identification in Microbial Cultures (e.g., Pichia sydowiorum)

Research into microbial production of hydroxy fatty acids has identified various species capable of synthesizing these compounds. While specific data for Pichia sydowiorum and this compound is not detailed in the provided search results, the broader context of yeast and fungi biotechnology is relevant for understanding the potential for microbial synthesis of such molecules.

Occurrence in Animal-Derived Products (e.g., bovine and caprine milk)

This compound, also known as 8-hydroxypalmitic acid, has been identified in milk fat from both bovine (cow) and caprine (goat) sources. nih.gov Its presence, along with other oxygenated fatty acids, is thought to be related to metabolic processes in the animal.

A study analyzing milk fat from ewes and goats identified 8-hydroxypalmitic acid. nih.gov The research suggests that the presence of this compound could be attributed to β-oxidation mechanisms within the animal's tissues. nih.gov The concentration of these oxygenated fatty acids can be influenced by the animal's diet. nih.gov

Table 1: Oxygenated Fatty Acids Identified in Milk Fat

| Fatty Acid | Putative Origin |

|---|---|

| 8-Ketopalmitic acid | β-oxidation in tissues |

| This compound | β-oxidation in tissues |

| 10-Ketostearic acid | Rumen biohydrogenation |

| 10-Hydroxystearic acid | Rumen biohydrogenation |

This table is based on findings related to oxygenated fatty acids in milk fat and their proposed metabolic pathways. nih.gov

General Presence in Biological Systems (e.g., Homo sapiens, for research context)

While direct metabolic pathways and concentrations of this compound in Homo sapiens are not extensively detailed in the provided results, the compound is recognized within the broader class of long-chain fatty acids. hmdb.ca The Human Metabolome Database (HMDB) classifies it as a long-chain fatty acid, which are compounds with an aliphatic tail containing between 13 and 21 carbon atoms. hmdb.ca Its presence in humans is primarily for research context, with databases like PubChem and LIPID MAPS listing it as a known biological substance. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxypalmitic acid |

| 10,16-dihydroxyhexadecanoic acid |

| 9,16-dihydroxyhexadecanoic acid |

| 16-hydroxyhexadecanoic acid |

| Palmitic acid |

| 8-Ketopalmitic acid |

| 10-Ketostearic acid |

Biological Functions and Roles in Academic Research Models

Plant Physiology and Development

The direct role of 8-hydroxyhexadecanoic acid in the regulation of fungal spore germination is not extensively documented in scientific literature. However, research on related hydroxy fatty acids and cutin monomers provides some context for its potential involvement.

Studies have shown that other hydroxy fatty acids can influence the germination and development of fungal spores. For instance, some hydroxy fatty acids have been observed to inhibit the spore germination of certain fungal species. Conversely, cutin monomers, the building blocks of the plant cuticle of which this compound is a component, can act as signals to trigger the formation of appressoria, the infection structures of some pathogenic fungi. Specifically, 9,10-epoxy-18-hydroxy-octadecanoic acid has been identified as a potent inducer of these structures gsartor.org.

While direct evidence for this compound is lacking, the known signaling role of other cutin monomers in fungal development suggests a potential area for future research to explore the specific effects of this particular mid-chain hydroxy fatty acid on spore germination.

This compound is a recognized constituent of cutin and suberin, the complex biopolyesters that form the protective outer layers of plants. These barriers are essential for preventing water loss, protecting against UV radiation, and defending against pathogens.

Cutin: This polymer forms the structural framework of the plant cuticle, which covers the aerial parts of plants. The composition of cutin can vary between plant species, but it is primarily composed of C16 and C18 fatty acids and their derivatives. This compound, as a C16 hydroxy fatty acid, contributes to the three-dimensional network of the cutin polymer through ester linkages. The presence of a mid-chain hydroxyl group allows for potential branching points within the polymer, influencing its structural integrity and permeability.

Suberin: This is another protective polymer found in the cell walls of various plant tissues, including roots, bark, and wound sites. Suberin has a more complex structure than cutin, containing a higher proportion of long-chain fatty acids, glycerol (B35011), and phenolic compounds. While less is known about the specific contribution of this compound to suberin structure compared to cutin, its presence as a monomeric unit suggests its involvement in the formation of the aliphatic domain of this polymer.

The table below summarizes the general composition of cutin and suberin, highlighting the class of compounds to which this compound belongs.

| Biopolymer | Primary Location | Major Monomer Classes | Role of Hydroxy Fatty Acids |

| Cutin | Aerial plant surfaces (cuticle) | C16 and C18 hydroxy and epoxy fatty acids | Structural backbone, providing polyester (B1180765) network |

| Suberin | Underground plant parts, bark, wound tissue | Long-chain fatty acids, ω-hydroxy acids, dicarboxylic acids, glycerol, phenolics | Component of the aliphatic domain, contributing to the polymer matrix |

Cellular and Molecular Modulation

While specific studies focusing solely on the induction of gene expression by this compound are limited, research on cutin monomers as a class of molecules has demonstrated their ability to act as signaling agents that can trigger plant defense responses, including the activation of gene expression.

The breakdown of the plant cuticle by fungal enzymes can release cutin monomers, which are then perceived by the plant as damage-associated molecular patterns (DAMPs). This perception can initiate a signaling cascade leading to the expression of defense-related genes. For example, the application of cutin monomers has been shown to induce the expression of genes involved in the production of antimicrobial compounds and the reinforcement of the cell wall nih.govlifeasible.com.

Although these studies often use a mixture of cutin monomers, it is plausible that this compound, as a component of this mixture, contributes to the observed induction of gene expression. Further research is needed to elucidate the specific genes and signaling pathways targeted by this particular hydroxy fatty acid.

This compound is a product of fatty acid metabolism in plants. Its biosynthesis involves the hydroxylation of hexadecanoic acid (palmitic acid). This process is a key step in the production of cutin and suberin monomers. The enzymes responsible for this hydroxylation are part of the cytochrome P450 family.

The synthesis of this compound is intrinsically linked to the broader pathways of lipid metabolism, which are responsible for generating the precursor fatty acids. The regulation of these pathways is crucial for controlling the production of cutin and suberin monomers and, consequently, the formation of the plant's protective barriers. While the direct regulatory role of this compound on lipid metabolism pathways is not well-established, its formation is a critical downstream event in the allocation of fatty acids for biopolymer synthesis.

The table below outlines the general steps in the biosynthesis of cutin monomers, illustrating the position of this compound within this pathway.

| Step | Process | Key Enzymes/Precursors | Product |

| 1 | De novo fatty acid synthesis | Acetyl-CoA | C16 (Palmitic acid) and C18 fatty acids |

| 2 | Fatty acid hydroxylation | Cytochrome P450 monooxygenases | Hydroxy fatty acids (e.g., this compound) |

| 3 | Transport and Polymerization | Acyl-CoA synthetases, GDSL lipases/esterases | Cutin polymer |

Emerging research suggests that cutin monomers can act as signaling molecules in plant-pathogen interactions and developmental processes. While direct evidence for this compound is still scarce, the broader class of cutin-derived molecules has been shown to elicit cellular responses.

In the context of plant defense, cutin monomers can trigger early signaling events such as ion fluxes across the plasma membrane and the production of reactive oxygen species (ROS) nih.gov. These events are characteristic of the plant's innate immune response.

Furthermore, in symbiotic interactions, such as the formation of mycorrhizal associations, cutin monomers and related compounds have been proposed to act as signals that facilitate the recognition between the plant and the fungus researchgate.net.

Given that this compound is a component of the cutin polymer, it is conceivable that it participates in these signaling processes upon its release. However, dedicated studies are required to confirm and characterize the specific signaling roles of this compound in various research models.

Enzymatic Interactions and Metabolic Fate

This compound, as a hydroxy fatty acid, serves as a versatile substrate in various in vitro enzymatic systems designed to synthesize novel lipid molecules. Research has focused on utilizing enzymes as biocatalysts for their high selectivity and efficiency under mild reaction conditions. Enzymes such as lipases and acyltransferases are particularly relevant for their ability to catalyze esterification reactions, using the hydroxyl group on the fatty acid chain as an acylation site.

For instance, in vitro bi-enzymatic cascade systems have been developed to produce structurally diverse and stereospecific Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). chemrxiv.orgresearchgate.netsigmaaldrich.com These systems often involve a two-step process where one enzyme, such as a hydratase or a cytochrome P450 monooxygenase, first introduces a hydroxyl group onto a fatty acid backbone, followed by a second enzyme, like a lipase (B570770), which catalyzes the esterification of this hydroxyl group with another fatty acid. chemrxiv.orgresearchgate.net Lipases such as Candida antarctica lipase A (CalA) have been identified as effective catalysts for this esterification step. chemrxiv.org While much of the research has utilized oleic acid to produce 10-hydroxystearic acid, the principle applies to other hydroxy fatty acids, including this compound, for the synthesis of a wide array of FAHFAs. chemrxiv.orgacs.org The accessibility of the secondary alcohol at the C-8 position makes this compound a suitable substrate for such enzymatic conversions aimed at producing high-value oleochemicals. acs.org

This compound is a structural component of a class of endogenous bioactive lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). nih.govfrontiersin.org FAHFAs are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid. frontiersin.org These molecules have garnered significant research interest due to their potent anti-inflammatory and anti-diabetic properties. frontiersin.orgresearchgate.net

The biosynthesis of FAHFAs involves the esterification of the hydroxyl group of a hydroxy fatty acid, such as this compound, with a second fatty acid. acs.org This reaction is catalyzed by acyltransferases, which transfer a fatty acid from a fatty acyl-CoA donor to the hydroxy fatty acid. nih.govnih.gov The resulting FAHFA molecules are structurally diverse, with isomers differing based on the type of constituent fatty and hydroxy fatty acids, as well as the position of the ester linkage on the hydroxy fatty acid chain. nih.govnih.gov

Among the many FAHFA families, the palmitic-hydroxypalmitic (PAHPA) family includes regioisomers where the hydroxyl group can be located at various positions, including the C-8 position. nih.gov The specific structure and stereochemistry of these FAHFA isomers are critical determinants of their biological activity, influencing their efficacy in potentiating insulin (B600854) secretion and exerting anti-inflammatory effects. nih.govnih.govresearchgate.net The study of FAHFAs, including those derived from this compound, is an active area of research for developing potential therapeutic agents for metabolic and immune-mediated diseases. nih.govnih.gov

The biological function of hydroxy fatty acids is profoundly influenced by the specific location of the hydroxyl group along the carbon chain. nih.govnih.govmdpi.com This structure-activity relationship has been investigated in academic research models, particularly in studies examining the antiproliferative effects of these lipids on human cancer cell lines.

A key study systematically synthesized and evaluated a series of hydroxystearic acid (HSA) regioisomers to determine how the hydroxyl position affects their ability to inhibit cancer cell growth. nih.govnih.govresearchgate.net The research demonstrated a clear dependence of antiproliferative activity on the hydroxyl group's location. Specifically, isomers with the hydroxyl group at the 5, 7, and 9 positions showed significant growth inhibitory activity against a panel of human tumor cell lines. nih.govnih.govmdpi.com

In stark contrast, the study found that 8-hydroxystearic acid (8-HSA), the C18 analogue of this compound, exhibited no inhibitory activity in any of the tested cell lines. nih.govnih.govresearchgate.net This finding highlights the critical nature of the hydroxyl position, where a shift by even one carbon atom can completely abrogate the biological effect. The isomers 10-HSA and 11-HSA also showed very weak effects, further emphasizing the specificity of the interaction between the hydroxy fatty acid and its cellular targets. nih.gov This research underscores that while certain hydroxy fatty acids are bioactive, the 8-hydroxy position does not confer antiproliferative properties in the cancer cell lines that were examined. nih.govnih.gov

| HSA Isomer | CaCo-2 | HT29 | HeLa | MCF7 | PC3 | NLF |

|---|---|---|---|---|---|---|

| 5-HSA | Active | Active | Active | Active | Active | Active |

| 7-HSA | Active | Active | Active | Active | Active | Active |

| 8-HSA | No Activity | No Activity | No Activity | No Activity | No Activity | No Activity |

| 9-HSA | Active | Active | Active | Active | Active | Active |

| 10-HSA | Weak Effect | Weak Effect | Weak Effect | Weak Effect | Weak Effect | Weak Effect |

| 11-HSA | Weak Effect | Weak Effect | Weak Effect | Weak Effect | Weak Effect | Weak Effect |

Synthetic Methodologies and Chemoenzymatic Approaches for 8 Hydroxyhexadecanoic Acid

Total Chemical Synthesis Strategies

Total chemical synthesis offers precise control over the molecular architecture of 8-HHA, enabling the production of specific enantiomers and analogues. Key strategies include asymmetric synthesis, the use of chiral precursors, regioselective functionalization, and olefin metathesis.

The asymmetric synthesis of specific enantiomers of hydroxy fatty acids, such as (S)-8-HHA and (R)-8-HHA, is crucial for studying their biological activities and for their use as chiral synthons. A powerful strategy for achieving high enantioselectivity involves organocatalysis.

One effective method employs chiral imidazolidinone catalysts, such as MacMillan's catalysts, to promote the asymmetric epoxidation of aldehydes. nih.gov This approach allows for the creation of chiral terminal epoxides, which serve as key intermediates. nih.gov The synthesis of both (S)- and (R)-enantiomers can be achieved by selecting the appropriate catalyst enantiomer. nih.gov

For the synthesis of (S)-8-HHA, the process would typically begin with an aldehyde precursor which, through an organocatalytic epoxidation, yields a chiral epoxide. This epoxide can then undergo a ring-opening reaction with a suitable nucleophile, such as a Grignard reagent, to introduce the remaining portion of the carbon chain. Subsequent functional group manipulations, including oxidation of the terminal alcohol to a carboxylic acid, afford the final (S)-8-hydroxyhexadecanoic acid. The synthesis of the (R)-enantiomer follows a similar pathway, utilizing the opposite enantiomer of the chiral catalyst. nih.gov

A general reaction scheme for this asymmetric synthesis is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Aldehyde | Chiral imidazolidinone catalyst, oxidant | Chiral Epoxide |

| 2 | Chiral Epoxide | Grignard reagent (e.g., C8H17MgBr) | Chiral secondary alcohol |

| 3 | Chiral secondary alcohol | Oxidizing agent (e.g., PCC, Jones reagent) | (S)- or (R)-8-Hydroxyhexadecanoic acid |

This methodology has been successfully applied to the synthesis of various chiral hydroxy fatty acids, demonstrating its versatility and efficiency in producing enantiomerically pure compounds. nih.gov

Stereoselective synthesis of 8-HHA can also be achieved by starting with readily available chiral precursors. This approach leverages the existing stereochemistry of a starting material to direct the formation of the desired stereocenter in the final product.

A common strategy involves the use of chiral epoxides derived from natural sources or from the Sharpless asymmetric epoxidation of allylic alcohols. These chiral epoxides, with their defined stereochemistry, can be opened regioselectively by organocuprates or other nucleophiles to establish the carbon skeleton of 8-HHA.

For instance, a chiral epoxide can be reacted with a lithium dialkylcuprate to introduce a long alkyl chain. The resulting secondary alcohol, with its stereochemistry dictated by the starting epoxide, can then be elaborated to the final carboxylic acid. This method provides a reliable and predictable way to access specific enantiomers of 8-HHA.

The table below outlines a representative stereoselective synthesis from a chiral precursor:

| Precursor | Key Transformation | Intermediate | Final Product |

| Chiral Epoxide | Regioselective ring-opening with an organocuprate | Chiral diol derivative | Enantiomerically enriched 8-HHA |

| Chiral Lactone | Reductive opening and chain extension | Chiral hydroxy ester | Enantiomerically enriched 8-HHA |

Regioselective functionalization is critical for introducing the hydroxyl group at the C-8 position of the hexadecanoic acid chain. Samarium diiodide (SmI2), a powerful single-electron transfer reagent, has emerged as a valuable tool in organic synthesis for promoting a variety of coupling reactions with high chemo- and regioselectivity. nih.govnih.gov

While a direct application of SmI2 for the synthesis of 8-HHA is not extensively documented, its known reactivity suggests potential synthetic routes. For example, a SmI2-promoted Barbier-type reaction could be envisioned between an 8-oxohexadecanoic acid derivative and an alkyl halide. wikipedia.org This would regioselectively form the carbon-carbon bond and introduce the hydroxyl group at the desired position.

Alternatively, a SmI2-mediated radical cyclization could be employed. nih.gov A suitably functionalized acyclic precursor could be designed to undergo a radical cyclization that, upon quenching, would yield a cyclic intermediate. Subsequent ring-opening and functional group manipulation could then lead to 8-HHA. The regioselectivity of the initial radical attack would be a key factor in the success of such a strategy.

The versatility of samarium diiodide in forming carbon-carbon bonds under mild conditions makes it an attractive, albeit underexplored, option for the regioselective synthesis of 8-HHA. nih.govnih.govpageplace.de

Olefin metathesis has become a powerful and versatile tool in organic synthesis, enabling the construction of complex molecules through the formation of carbon-carbon double bonds. sigmaaldrich.comnih.gov This strategy has been successfully applied to the synthesis of enantiomerically enriched hydroxy fatty acids, including those structurally similar to 8-HHA. researchgate.net

A plausible olefin-metathesis-based approach to 8-HHA would involve a ring-closing metathesis (RCM) reaction of a diene precursor. This diene would be constructed from two fragments: one containing the chiral hydroxyl group and a terminal alkene, and the other containing a terminal alkene and a protected carboxylic acid functionality.

For example, a chiral alcohol could be esterified with an unsaturated carboxylic acid to form the diene precursor. This diene would then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic olefin. sigmaaldrich.com Subsequent hydrogenation of the double bond and deprotection of the carboxylic acid would yield the desired 8-HHA. researchgate.net

The key steps in an olefin-metathesis-based synthesis are summarized in the following table:

| Step | Description | Catalyst/Reagents | Intermediate/Product |

| 1 | Esterification | DCC, DMAP | Diene precursor |

| 2 | Ring-Closing Metathesis | Grubbs catalyst | Cyclic olefin |

| 3 | Hydrogenation | H2, Pd/C | Saturated lactone |

| 4 | Hydrolysis | LiOH, H2O | 8-Hydroxyhexadecanoic acid |

This approach offers a convergent and efficient route to 8-HHA, with the potential for high stereochemical control. researchgate.net

In the context of the asymmetric synthesis described earlier, the organocatalytic epoxidation step is often a focal point for optimization to achieve high enantiomeric excess (ee) and good yields. nih.gov Similarly, in the olefin metathesis approach, the choice of catalyst and the reaction conditions for the RCM step can significantly impact the yield of the cyclic olefin. researchgate.net

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer a green and sustainable alternative to traditional chemical synthesis. These approaches utilize enzymes, such as lipases, to catalyze reactions with high specificity and under mild conditions.

Lipases are particularly well-suited for the synthesis and modification of fatty acids and their derivatives. While the direct enzymatic synthesis of 8-HHA from simple precursors is not yet a well-established process, enzymes can be used in key steps of a chemoenzymatic synthesis. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of 8-HHA or its ester, providing access to enantiomerically pure forms of the compound.

Furthermore, lipases have been extensively used in the polymerization of hydroxy fatty acids to produce polyesters. documentsdelivered.com For instance, Candida antarctica lipase B (CALB) has been shown to catalyze the lactonization of 16-hydroxyhexadecanoic acid, demonstrating its ability to facilitate intramolecular esterification. researchgate.net This catalytic activity could potentially be harnessed for the synthesis of macrocyclic lactones derived from 8-HHA.

The biocatalytic production of other hydroxy fatty acids from unsaturated fatty acids using whole-cell biotransformations has also been reported. gsartor.org This suggests that microbial systems could be engineered to produce 8-HHA through the regioselective hydroxylation of palmitic acid.

The table below summarizes potential enzymatic and biocatalytic approaches for 8-HHA:

| Approach | Enzyme/Organism | Transformation | Potential Product |

| Kinetic Resolution | Lipase (e.g., CALB) | Enantioselective esterification of racemic 8-HHA | Enantiomerically enriched 8-HHA and its ester |

| Whole-cell biotransformation | Engineered microorganism | Regioselective hydroxylation of palmitic acid | This compound |

The development of novel biocatalysts and the optimization of reaction conditions are key to unlocking the full potential of enzymatic and biocatalytic routes for the synthesis of 8-HHA.

Photo-Biocatalytic Cascades for Controlled Transformations

Photo-biocatalytic cascades represent an innovative approach in green chemistry, merging the selectivity of enzymes with the energy of light to drive chemical reactions. rug.nlrug.nl These systems often combine a photocatalyst with a biocatalyst in a one-pot reaction to synthesize complex molecules from simpler precursors. rug.nl The general concept involves using light to activate a substrate or regenerate a necessary cofactor for the enzymatic step. rug.nlnih.gov

Visible-light-driven photocatalysis is considered a gentle and sustainable method for chemical activation. mdpi.com By coupling photochemical reactions with biocatalytic transformations, it becomes possible to create novel synthetic pathways. rug.nl For instance, a photochemical reaction can generate an intermediate that then serves as a substrate for an enzyme in a subsequent step, all within the same reaction vessel. mdpi.com This minimizes waste and reduces production costs by eliminating the need to isolate intermediates. mdpi.com

While specific applications of photo-biocatalytic cascades for the direct synthesis of this compound are not yet widely documented, the principles hold significant promise. A potential strategy could involve the photo-activation of a C-H bond on the hexadecanoic acid chain, followed by a selective enzymatic hydroxylation. However, a key challenge in developing these systems is ensuring the compatibility of the photocatalyst and the enzyme, as reactive radicals generated during the photochemical step can lead to a loss of enzyme activity. rug.nl

Enzyme-Catalyzed Conversions (e.g., using OleTJE for related compounds)

Enzyme-catalyzed reactions offer high specificity for the production of hydroxy fatty acids. The cytochrome P450 enzyme OleTJE, from Jeotgalicoccus sp., is a notable example of an enzyme capable of modifying long-chain fatty acids. researchgate.netnih.gov OleTJE is a peroxygenase that primarily catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidative decarboxylation of fatty acids (ranging from C12 to C20) to produce terminal alkenes. nih.govresearchgate.net

However, alongside this primary function, OleTJE also catalyzes the hydroxylation of fatty acids at the α- and β-positions as a side reaction. nih.govresearchgate.net This demonstrates the inherent capability of this enzyme family to introduce hydroxyl groups onto the fatty acid backbone. The catalytic cycle involves the binding of the fatty acid substrate, which converts the heme iron in the enzyme's active site to a high-spin state, initiating the reaction with H₂O₂. nih.govnih.gov

While OleTJE itself primarily yields α- and β-hydroxy fatty acids, its mechanism provides a basis for engineering P450 enzymes to achieve hydroxylation at other positions, such as the C8 position of hexadecanoic acid. By modifying key amino acid residues in the active site, such as Phe79, His85, and Arg245, it may be possible to alter the enzyme's substrate binding and regioselectivity, thereby favoring the production of mid-chain hydroxylated products like this compound. nih.gov

| Product | Relative Abundance (%) | Reaction Type |

|---|---|---|

| 1-Tridecene | ~93.7% | Decarboxylation (Major) |

| β-Hydroxymyristic acid | ~6.1% | Hydroxylation (Minor) |

| α-Hydroxymyristic acid | ~0.2% | Hydroxylation (Minor) |

This table illustrates the typical product distribution from the enzyme OleTJE with myristic acid as a substrate, highlighting the primary decarboxylation pathway and the minor hydroxylation side reactions. researchgate.net

Microbial Biotransformation for Targeted Production

Microbial biotransformation is a powerful and sustainable strategy for producing hydroxy fatty acids. nih.govmedcraveonline.com Various microorganisms, including bacteria, yeasts, and fungi, possess enzymatic systems capable of oxidizing fatty acids at specific positions along the acyl chain. nih.govresearchgate.net These bioconversions can yield a diverse range of products, including α-, β-, mid-chain, and ω-hydroxy fatty acids. nih.gov

The key enzymes involved in these microbial hydroxylations include:

Cytochrome P450 monooxygenases (P450s): A versatile family of enzymes that can introduce hydroxyl groups at various positions on the fatty acid chain. nih.gov

Lipoxygenases: These enzymes typically catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov

Hydratases: These enzymes catalyze the addition of water across a double bond in an unsaturated fatty acid. For example, oleate (B1233923) hydratase converts oleic acid into 10-hydroxystearic acid, demonstrating the potential for mid-chain hydroxylation. researchgate.netnih.gov

The targeted production of this compound can be approached through several microbial strategies. One method involves screening natural microbial diversity to find strains that can hydroxylate palmitic acid at the C8 position. Another approach is through metabolic engineering, where a host organism like E. coli or Yarrowia lipolytica is genetically modified to express a specific fatty acid-hydroxylating enzyme with the desired regioselectivity. nih.govnih.gov This allows for the development of whole-cell biocatalysts designed for the specific and efficient production of the target compound. nih.gov

Synthesis of Derivatives and Analogs for Research

Copolymers with Other Monomers (e.g., ε-caprolactone)

This compound can serve as a valuable monomer for the synthesis of novel biodegradable polymers. Copolymerization with other monomers, such as ε-caprolactone, allows for the creation of materials with tailored properties. The synthesis of copolymers of ε-caprolactone with structurally similar hydroxy fatty acids, like 12-hydroxystearic acid and 16-hydroxyhexadecanoic acid, has been successfully demonstrated through catalytic polyesterification. researchgate.netepa.gov

These reactions can be performed in solvent-free systems or in organic solvents, utilizing catalysts like tin(II) 2-ethylhexanoate (B8288628) or, for a greener approach, immobilized lipases. researchgate.netresearchgate.net Enzymatic polymerization is advantageous as it avoids toxic metal catalysts and proceeds under milder conditions. researchgate.net The resulting copolymers can be a mix of linear and cyclic products with medium molecular weights (e.g., ~2000 Da). epa.gov The incorporation of the hydroxy fatty acid units into the polyester (B1180765) chain introduces new functionalities and can influence the material's thermal stability and biodegradability. epa.govresearchgate.net For instance, copolymers based on 16-hydroxyhexadecanoic acid have shown significant degradation (over 50% weight loss in 18 days) when incubated with lipase. epa.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Monomers | ε-caprolactone, 16-hydroxyhexadecanoic acid, 12-hydroxystearic acid | researchgate.netepa.gov |

| Catalyst (Chemical) | Tin(II) 2-ethylhexanoate | epa.gov |

| Catalyst (Enzymatic) | Immobilized lipases (e.g., from Candida antarctica B) | researchgate.net |

| Optimal Molar Ratio (ε-caprolactone:hydroxy acid) | 5:1 | epa.gov |

| Resulting Products | Linear and cyclic copolymers | epa.gov |

| Average Molecular Weight | ~2000 Da | epa.gov |

Positional Isomers of Hydroxypalmitic and Hydroxystearic Acids for Comparative Studies

The position of the hydroxyl group along the fatty acid chain has a profound impact on the molecule's physicochemical properties, particularly its ability to self-assemble. nih.gov Comparative studies of positional isomers of hydroxypalmitic and hydroxystearic acids are crucial for understanding these structure-property relationships. For example, studies on various hydroxystearic acid (HSA) isomers reveal significant differences in their aggregation behavior. nih.govmdpi.com

Isomers such as 6-HSA, 8-HSA, 10-HSA, and 12-HSA exhibit similar self-assembly patterns, forming a carboxylic cyclic dimer where the secondary hydroxyl group promotes crystal growth along a secondary axis. nih.gov In contrast, 2-hydroxystearic acid does not form a molecular dimer, and its secondary hydroxyl group is unable to form the intermolecular hydrogen bonds necessary for extended network formation. nih.gov Similarly, 3-hydroxystearic acid forms an acyclic dimer, which also inhibits this type of crystal growth. nih.gov This highlights how a subtle shift in the hydroxyl group's position can determine whether a molecule acts as a crystal or a gelator. mdpi.com Synthesizing and studying this compound in the context of its isomers (e.g., 2-, 9-, 12-, or 16-hydroxypalmitic acid) would provide valuable insights into its potential for forming unique supramolecular structures.

Functionalized Esters for Mechanistic Investigations

To investigate the biological roles and chemical reactivity of this compound, researchers synthesize functionalized esters. These derivatives can serve as probes in mechanistic studies or as building blocks for more complex molecules. A common approach is the esterification of the secondary hydroxyl group with another fatty acid, forming a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). acs.org

For instance, methyl 8-(palmitoyloxy)octadecanoate is an ester derivative where the 8-hydroxyl group of an 18-carbon chain is esterified with palmitic acid. mdpi.com The synthesis of such compounds allows for the systematic exploration of how different acyl chains attached to the hydroxyl group affect the molecule's properties and biological activity. These syntheses can be achieved through chemical methods or, more sustainably, through enzymatic catalysis using lipases that can accommodate secondary alcohols. acs.orgmdpi.com The creation of a library of these functionalized esters is essential for detailed structure-activity relationship studies. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of 8-Hydroxyhexadecanoic acid, enabling its separation from other related compounds and isomers. Both gas and liquid chromatography, coupled with mass spectrometry, are routinely utilized.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. However, due to the low volatility of hydroxy fatty acids like this compound, chemical derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives suitable for GC analysis. nih.govmdpi.com

To facilitate GC-MS analysis, this compound must undergo derivatization. This process involves chemically modifying the functional groups (carboxyl and hydroxyl) to increase the analyte's volatility. nih.gov A common two-step approach involves esterification of the carboxylic acid group, typically to a methyl ester, followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. marinelipids.canih.govacs.org

The most widely used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The reaction converts the polar hydroxyl group into a less polar trimethylsiloxy (-OTMS) group, which significantly improves chromatographic peak shape and prevents thermal degradation in the GC inlet and column. marinelipids.ca The resulting derivatized compound, methyl 8-(trimethylsiloxy)hexadecanoate, can then be readily analyzed by GC-MS. The electron ionization (EI) mass spectra of these TMS derivatives provide characteristic fragmentation patterns that are crucial for structural elucidation, as the cleavage patterns can help determine the position of the original hydroxyl group along the fatty acid chain. marinelipids.canih.gov

| Derivatization Step | Reagent | Purpose | Typical Conditions |

|---|---|---|---|

| Esterification | BF₃ in Methanol (B129727) | Converts carboxylic acid to methyl ester | Incubation at 60°C for 60 minutes. restek.com |

| Silylation | BSTFA + 1% TMCS | Converts hydroxyl group to TMS ether | Incubation at 60°C for 60 minutes. restek.com |

| Silylation | BSTFA + Pyridine | Converts hydroxyl group to TMS ether | 30 minutes at room temperature. marinelipids.ca |

A significant analytical challenge in the study of hydroxy fatty acids is the separation of positional isomers, which have the same mass but differ in the location of the hydroxyl group on the acyl chain. marinelipids.ca Standard GC columns may fail to adequately resolve these isomers. Research has shown that the choice of the GC capillary column's stationary phase is critical for achieving separation. marinelipids.ca

For instance, columns with a high-polarity (50%-cyanopropyl)-methylpolysiloxane phase, such as the DB-23, have demonstrated superior performance in separating various isomeric hydroxy fatty acid methyl esters. marinelipids.ca While complete resolution of all positional isomers in a complex mixture can be difficult, such specialized columns can effectively separate many key isomers, allowing for their individual identification and quantification when coupled with mass spectrometry. marinelipids.canih.gov The distinct retention times, combined with unique mass spectral fragmentation, aid in the unambiguous identification of isomers like this compound from other C16 hydroxy acids. marinelipids.canih.gov

High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography offers a complementary approach to GC, with a significant advantage being that it often does not require derivatization for the analysis of less volatile compounds like hydroxy fatty acids. When coupled with mass spectrometry, LC-MS provides a highly sensitive and specific analytical platform.